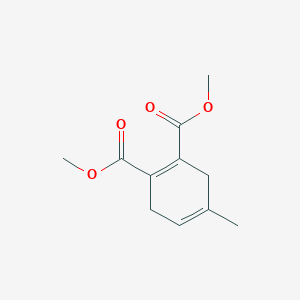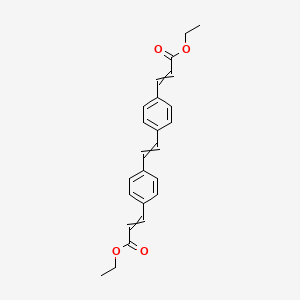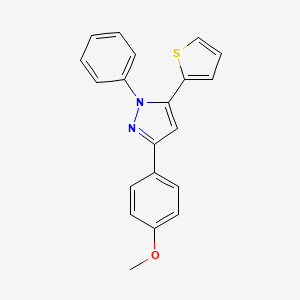
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a pyrazole ring substituted with phenyl, methoxyphenyl, and thienyl groups, contributes to its distinctive chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and sustainability of the production process.
化学反応の分析
Types of Reactions
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted pyrazole derivatives with different functional groups.
科学的研究の応用
1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- has numerous scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
作用機序
The mechanism of action of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- include other pyrazole derivatives with different substituents on the pyrazole ring. Some examples are:
- 1H-Pyrazole, 3-(4-chlorophenyl)-1-phenyl-5-(2-thienyl)-
- 1H-Pyrazole, 3-(4-methylphenyl)-1-phenyl-5-(2-thienyl)-
- 1H-Pyrazole, 3-(4-nitrophenyl)-1-phenyl-5-(2-thienyl)-
Uniqueness
The uniqueness of 1H-Pyrazole, 3-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)- lies in its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its electron-donating ability, while the thienyl group contributes to its aromaticity and potential for π-π interactions. These features make it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
58950-01-9 |
|---|---|
分子式 |
C20H16N2OS |
分子量 |
332.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1-phenyl-5-thiophen-2-ylpyrazole |
InChI |
InChI=1S/C20H16N2OS/c1-23-17-11-9-15(10-12-17)18-14-19(20-8-5-13-24-20)22(21-18)16-6-3-2-4-7-16/h2-14H,1H3 |
InChIキー |
HRXQZDBDXXEVOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)
![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
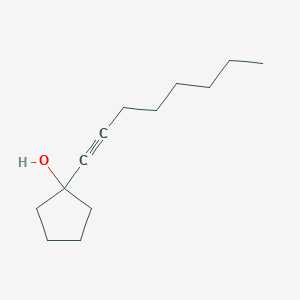
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
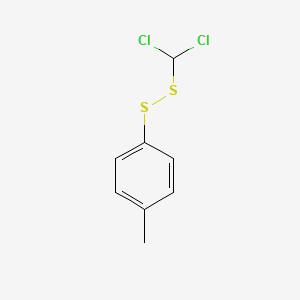
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
